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molecular formula HNO3 B7800632 Nitric Acid CAS No. 78989-43-2

Nitric Acid

Cat. No. B7800632
M. Wt: 63.013 g/mol
InChI Key: GRYLNZFGIOXLOG-UHFFFAOYSA-N
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Patent
US06139816

Procedure details

8.7876 g of SnCl4.5H2O were dissolved in 100.0 ml of water, and, 2.1 ml of 12M HNO3 were added to obtain a solution with a molar ratio of HNO3 to SnCl4 being 1:1. 80 ml of the solution were put in a thermal bomb and the thermal bomb was heated in a high temperature oven at 150° C. for 12 h, and then cooled to room temperature and white precipitates formed. The precipitates were repeatedly washed with deionized water and filtrated with suction until no Cl- can be detected by a solution of AgNO3. The precipitates were then dried and put in a high temperature oven and the temperature of the oven was increased at a rate of 5° C./min to 200° C. to calcine the precipitates for 6 h and then cooled the oven at a rate of 5° C./min to room temperature to obtain SnO2 powders.
Quantity
8.7876 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Sn:1]([Cl:5])([Cl:4])([Cl:3])[Cl:2].O.O.O.O.O.[N+:11]([O-:14])([OH:13])=[O:12]>O>[N+:11]([O-:14])([OH:13])=[O:12].[Cl:2][Sn:1]([Cl:5])([Cl:4])[Cl:3] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
8.7876 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl.O.O.O.O.O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.1 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)(O)[O-]
Name
Type
product
Smiles
Cl[Sn](Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06139816

Procedure details

8.7876 g of SnCl4.5H2O were dissolved in 100.0 ml of water, and, 2.1 ml of 12M HNO3 were added to obtain a solution with a molar ratio of HNO3 to SnCl4 being 1:1. 80 ml of the solution were put in a thermal bomb and the thermal bomb was heated in a high temperature oven at 150° C. for 12 h, and then cooled to room temperature and white precipitates formed. The precipitates were repeatedly washed with deionized water and filtrated with suction until no Cl- can be detected by a solution of AgNO3. The precipitates were then dried and put in a high temperature oven and the temperature of the oven was increased at a rate of 5° C./min to 200° C. to calcine the precipitates for 6 h and then cooled the oven at a rate of 5° C./min to room temperature to obtain SnO2 powders.
Quantity
8.7876 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Sn:1]([Cl:5])([Cl:4])([Cl:3])[Cl:2].O.O.O.O.O.[N+:11]([O-:14])([OH:13])=[O:12]>O>[N+:11]([O-:14])([OH:13])=[O:12].[Cl:2][Sn:1]([Cl:5])([Cl:4])[Cl:3] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
8.7876 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl.O.O.O.O.O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.1 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)(O)[O-]
Name
Type
product
Smiles
Cl[Sn](Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06139816

Procedure details

8.7876 g of SnCl4.5H2O were dissolved in 100.0 ml of water, and, 2.1 ml of 12M HNO3 were added to obtain a solution with a molar ratio of HNO3 to SnCl4 being 1:1. 80 ml of the solution were put in a thermal bomb and the thermal bomb was heated in a high temperature oven at 150° C. for 12 h, and then cooled to room temperature and white precipitates formed. The precipitates were repeatedly washed with deionized water and filtrated with suction until no Cl- can be detected by a solution of AgNO3. The precipitates were then dried and put in a high temperature oven and the temperature of the oven was increased at a rate of 5° C./min to 200° C. to calcine the precipitates for 6 h and then cooled the oven at a rate of 5° C./min to room temperature to obtain SnO2 powders.
Quantity
8.7876 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Sn:1]([Cl:5])([Cl:4])([Cl:3])[Cl:2].O.O.O.O.O.[N+:11]([O-:14])([OH:13])=[O:12]>O>[N+:11]([O-:14])([OH:13])=[O:12].[Cl:2][Sn:1]([Cl:5])([Cl:4])[Cl:3] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
8.7876 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl.O.O.O.O.O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.1 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)(O)[O-]
Name
Type
product
Smiles
Cl[Sn](Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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